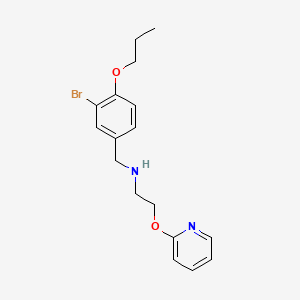
N-(3-bromo-4-propoxybenzyl)-2-(pyridin-2-yloxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine: is an organic compound that belongs to the class of amines This compound is characterized by the presence of a bromine atom attached to a benzyl group, a propoxy group, and a pyridinyloxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Etherification: The attachment of a propoxy group to the benzyl ring.
Coupling Reaction: The final step involves coupling the benzylamine derivative with a pyridinyloxyethyl group under specific reaction conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyloxyethyl group is particularly important for its binding affinity and specificity. The molecular pathways involved may include signal transduction cascades and metabolic pathways, depending on the biological context.
類似化合物との比較
- N-(3-chloro-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- N-(3-fluoro-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
- N-(3-iodo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine
Uniqueness:
- The presence of the bromine atom in N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- The propoxy group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.
This detailed article provides a comprehensive overview of N-(3-bromo-4-propoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H21BrN2O2 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
N-[(3-bromo-4-propoxyphenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C17H21BrN2O2/c1-2-10-21-16-7-6-14(12-15(16)18)13-19-9-11-22-17-5-3-4-8-20-17/h3-8,12,19H,2,9-11,13H2,1H3 |
InChIキー |
ZEKAVZGAMZTBCZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)CNCCOC2=CC=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
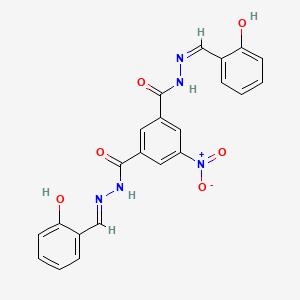
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13373948.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
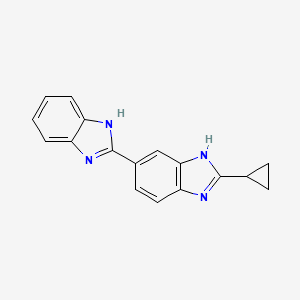
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
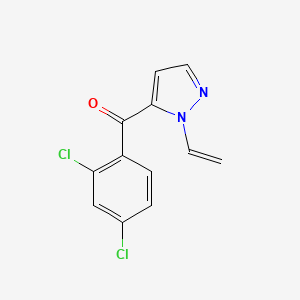
![1-{[4-(Allylamino)-2-quinazolinyl]sulfanyl}acetone](/img/structure/B13373985.png)
![(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373986.png)
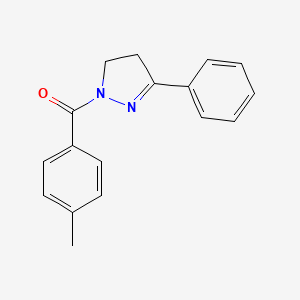
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)
